molecular formula C14H8F4O2 B6364333 4-Fluoro-3-(2-trifluoromethylphenyl)benzoic acid CAS No. 1261495-77-5

4-Fluoro-3-(2-trifluoromethylphenyl)benzoic acid

Cat. No.: B6364333
CAS No.: 1261495-77-5
M. Wt: 284.20 g/mol
InChI Key: XTPKODMEVCWSFX-UHFFFAOYSA-N
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Description

4-Fluoro-3-(2-trifluoromethylphenyl)benzoic acid is an organic compound with the molecular formula C14H8F4O2. It is a derivative of benzoic acid, characterized by the presence of fluorine and trifluoromethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the electrophilic aromatic substitution reaction, where fluorine and trifluoromethyl groups are introduced using reagents such as fluorine gas and trifluoromethyl iodide under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation and subsequent functional group transformations. The reaction conditions often require precise temperature control and the use of catalysts to achieve high yields and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Fluoro-3-(2-trifluoromethylphenyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(2-trifluoromethylphenyl)benzoic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance binding affinity and selectivity, influencing the compound’s pharmacokinetic and pharmacodynamic properties .

Comparison with Similar Compounds

  • 4-Fluoro-3-(trifluoromethyl)benzoic acid
  • 4-Fluoro-2-(trifluoromethyl)benzoic acid
  • 3-Fluoro-4-(trifluoromethyl)benzoic acid

Comparison: 4-Fluoro-3-(2-trifluoromethylphenyl)benzoic acid is unique due to the specific positioning of the fluorine and trifluoromethyl groups, which can significantly influence its chemical reactivity and physical properties. Compared to its analogs, this compound may exhibit different solubility, melting points, and reactivity patterns, making it suitable for specific applications where these properties are advantageous .

Properties

IUPAC Name

4-fluoro-3-[2-(trifluoromethyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F4O2/c15-12-6-5-8(13(19)20)7-10(12)9-3-1-2-4-11(9)14(16,17)18/h1-7H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTPKODMEVCWSFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=CC(=C2)C(=O)O)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80680889
Record name 6-Fluoro-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261495-77-5
Record name 6-Fluoro-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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